molecular formula C24H24N2O3 B268273 N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide

Cat. No. B268273
M. Wt: 388.5 g/mol
InChI Key: NJUDDRVVQXHFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A exerts its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A leads to the inhibition of pro-inflammatory cytokine production, promotion of apoptosis in cancer cells, and neuroprotective effects.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A has been found to have various biochemical and physiological effects. In animal models, N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes. N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A has also been found to reduce body weight and improve lipid metabolism in animal models. In addition, N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A is its specificity for PPARγ, which reduces the likelihood of off-target effects. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A has been found to have good oral bioavailability and can be easily administered in animal models. However, one limitation of N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A. One area of interest is the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A in the treatment of type 2 diabetes and metabolic disorders. Another area of interest is the potential anti-cancer effects of N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A and its use as a cancer therapy. Additionally, further research is needed to investigate the neuroprotective effects of N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A can be synthesized using a multi-step process that involves the reaction of various reagents. The initial step involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This intermediate is then reacted with methylamine to form N-acetyl-4-(methylamino)phenol. The final step involves the reaction of N-acetyl-4-(methylamino)phenol with 4-(2-phenylethoxy)benzoyl chloride to form N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A has been found to have potential therapeutic applications in various scientific research studies. One study found that N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study found that N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A can induce apoptosis in cancer cells, making it a potential anti-cancer agent. N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide A has also been found to have neuroprotective effects and can improve cognitive function in animal models.

properties

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-(2-phenylethoxy)benzamide

InChI

InChI=1S/C24H24N2O3/c1-18(27)26(2)22-12-10-21(11-13-22)25-24(28)20-8-14-23(15-9-20)29-17-16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,25,28)

InChI Key

NJUDDRVVQXHFQY-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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